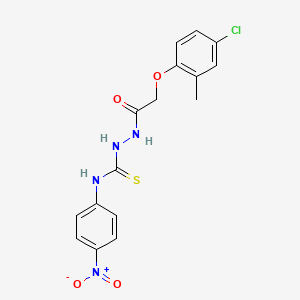
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide is a synthetic organic compound known for its potential applications in various fields such as medicinal chemistry and material science. This compound features a complex structure with multiple functional groups, including a chloro-substituted phenoxy group, a nitrophenyl group, and a thiosemicarbazide moiety, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide typically involves a multi-step process:
-
Formation of 4-Chloro-2-methylphenoxyacetic acid:
Starting Materials: 4-Chloro-2-methylphenol, chloroacetic acid.
Reaction Conditions: The phenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chloro-2-methylphenoxyacetic acid.
-
Acylation Reaction:
Starting Materials: 4-Chloro-2-methylphenoxyacetic acid, thiosemicarbazide.
Reaction Conditions: The acid is converted to its acyl chloride using reagents like thionyl chloride. The resulting acyl chloride is then reacted with thiosemicarbazide to form the desired thiosemicarbazide derivative.
-
Nitration:
Starting Materials: The thiosemicarbazide derivative, nitric acid.
Reaction Conditions: The compound is nitrated using concentrated nitric acid to introduce the nitro group, resulting in the final product, this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide can undergo various chemical reactions due to its functional groups:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The thiosemicarbazide moiety can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, ethanol as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
作用机制
The mechanism by which 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes, DNA, and proteins.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. It may also intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-phenylthiosemicarbazide: Lacks the nitro group, which may affect its reactivity and biological activity.
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-methylphenyl)thiosemicarbazide: Substitution of the nitro group with a methyl group, altering its electronic properties.
Uniqueness: 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide is unique due to the presence of both a nitro group and a thiosemicarbazide moiety, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
1-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4S/c1-10-8-11(17)2-7-14(10)25-9-15(22)19-20-16(26)18-12-3-5-13(6-4-12)21(23)24/h2-8H,9H2,1H3,(H,19,22)(H2,18,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPLIMYYISPFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2918183.png)
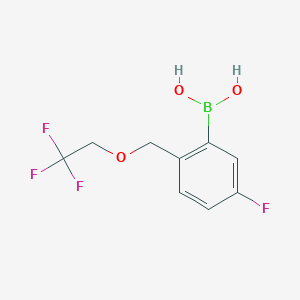
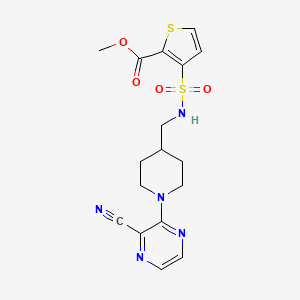
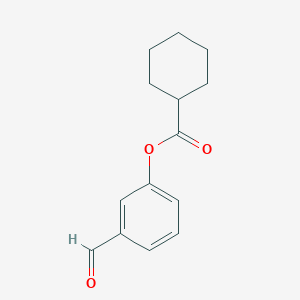
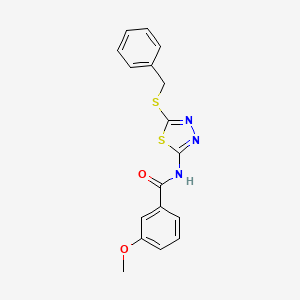
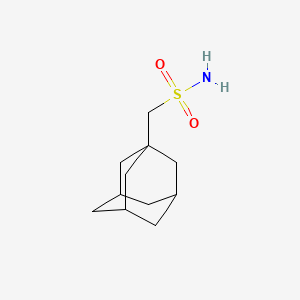
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2918196.png)
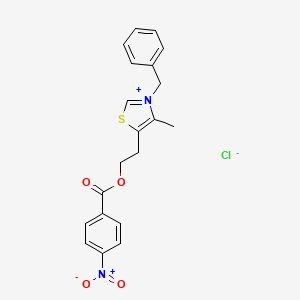
![N-(4-fluorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2918198.png)
![N-(3-HYDROXYPHENYL)-2-(2-METHOXY-4-{[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE](/img/structure/B2918200.png)
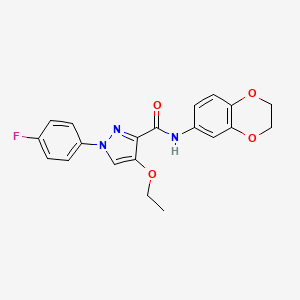
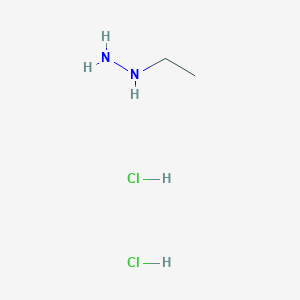
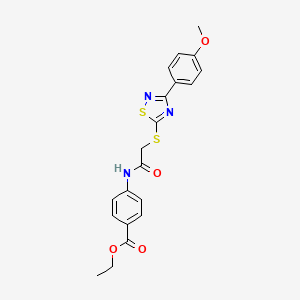
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2918205.png)
